4-(4-Bromophenyl)piperidine-4-carbonitrile
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Overview
Description
4-(4-Bromophenyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile typically involves the following steps:
Suzuki–Miyaura Coupling: This method involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production: Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
4-(4-Bromophenyl)piperidine-4-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions: Palladium catalysts are commonly used in coupling reactions, while other reagents may include bases and solvents suitable for the specific reaction conditions.
Scientific Research Applications
4-(4-Bromophenyl)piperidine-4-carbonitrile is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
Comparison with Similar Compounds
4-(4-Bromophenyl)piperidine-4-carbonitrile can be compared with other similar compounds:
4-Bromo-N-Cbz-piperidine: This compound has a similar bromophenyl group but differs in the presence of a carboxylate group instead of a carbonitrile.
1-(4-Bromo-phenyl)-piperidine: This compound lacks the carbonitrile group, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
4-(4-bromophenyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSFSVGHKAZFLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734943 |
Source
|
Record name | 4-(4-Bromophenyl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-69-3 |
Source
|
Record name | 4-(4-Bromophenyl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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